4-[(2,6-Dichloro-3-methylphenyl)sulfanyl]pyridine-3-sulfonamide
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Overview
Description
4-[(2,6-Dichloro-3-methylphenyl)sulfanyl]pyridine-3-sulfonamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyridine ring substituted with a sulfonamide group and a sulfanyl group attached to a dichloro-methylphenyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,6-Dichloro-3-methylphenyl)sulfanyl]pyridine-3-sulfonamide typically involves the reaction of 2,6-dichloro-3-methylthiophenol with pyridine-3-sulfonyl chloride under suitable conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions
4-[(2,6-Dichloro-3-methylphenyl)sulfanyl]pyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(2,6-Dichloro-3-methylphenyl)sulfanyl]pyridine-3-sulfonamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(2,6-Dichloro-3-methylphenyl)sulfanyl]pyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in enzymes or receptors, leading to inhibition or modulation of their activity. The dichloro-methylphenyl moiety may enhance the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
4-[(3-Methylphenyl)amino]pyridine-3-sulfonamide: A related compound with an amino group instead of a sulfanyl group.
2,6-Dichloro-3-methylthiophenol: A precursor used in the synthesis of the target compound.
Pyridine-3-sulfonyl chloride: Another precursor used in the synthesis.
Uniqueness
4-[(2,6-Dichloro-3-methylphenyl)sulfanyl]pyridine-3-sulfonamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
CAS No. |
6450-37-9 |
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Molecular Formula |
C12H10Cl2N2O2S2 |
Molecular Weight |
349.3 g/mol |
IUPAC Name |
4-(2,6-dichloro-3-methylphenyl)sulfanylpyridine-3-sulfonamide |
InChI |
InChI=1S/C12H10Cl2N2O2S2/c1-7-2-3-8(13)12(11(7)14)19-9-4-5-16-6-10(9)20(15,17)18/h2-6H,1H3,(H2,15,17,18) |
InChI Key |
PTNDUTBOLIGGDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)Cl)SC2=C(C=NC=C2)S(=O)(=O)N)Cl |
Origin of Product |
United States |
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